molecular formula C10H19NO2 B13636924 Methyl 2-(1-(methylamino)cyclohexyl)acetate

Methyl 2-(1-(methylamino)cyclohexyl)acetate

Cat. No.: B13636924
M. Wt: 185.26 g/mol
InChI Key: GISHYPUSHKZZDZ-UHFFFAOYSA-N
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Description

Methyl 2-(1-(methylamino)cyclohexyl)acetate (CAS 178242-64-3) is a cyclohexane-derived ester compound featuring a methylamino substituent at the 1-position of the cyclohexyl ring and a methyl ester group. It is structurally characterized by the formula C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

methyl 2-[1-(methylamino)cyclohexyl]acetate

InChI

InChI=1S/C10H19NO2/c1-11-10(8-9(12)13-2)6-4-3-5-7-10/h11H,3-8H2,1-2H3

InChI Key

GISHYPUSHKZZDZ-UHFFFAOYSA-N

Canonical SMILES

CNC1(CCCCC1)CC(=O)OC

Origin of Product

United States

Preparation Methods

Hydrogenation of ortho-Cresol to 2-Methylcyclohexanol

According to CN105315156A patent, ortho-cresol is hydrogenated in methylcyclohexane solvent using Raney nickel catalyst under high-pressure hydrogen (1.5 MPa) at 160 °C with stirring. This liquid-phase hydrogenation avoids issues of coking and catalyst deactivation seen in vapor-phase methods. The reaction yields 2-methylcyclohexanol with high conversion and selectivity.

Parameter Condition/Value
Substrate ortho-cresol (4.63 mol)
Solvent methylcyclohexane (350 g)
Catalyst Raney nickel (15 g net)
Temperature 160 °C
Pressure 1.5 MPa H2
Reaction Time Not explicitly stated
Outcome 2-methylcyclohexanol (liquid phase)

This hydrogenation step benefits from using the same solvent (methylcyclohexane) for subsequent esterification, enabling solvent recycling and simplifying the process.

Alternative Hydrogenation of Nitro Precursors to Amino Derivatives

Another approach (CN1221525C patent) involves hydrogenation of nitro-substituted cyclohexyl acetic acid derivatives using palladium on activated carbon catalyst in methanol under atmospheric pressure and room temperature. This step produces amino-substituted cyclohexyl acetic acid intermediates, which can be further converted to methylamino derivatives.

Parameter Condition/Value
Substrate 1-(nitromethyl)cyclohexyl acetic acid benzyl ester (0.017 mol)
Solvent Methanol (50 mL)
Catalyst Pd/C (0.5 g)
Temperature Room temperature
Pressure Atmospheric hydrogen
Reaction Time Until calculated hydrogen consumption
Outcome 1-(aminomethyl)cyclohexyl acetic acid

This method is useful for introducing amino groups but requires further steps for methylation.

Esterification Step: Formation of Methyl 2-(1-(methylamino)cyclohexyl)acetate

Direct Esterification of 2-Methylcyclohexanol with Acetic Acid

The esterification of 2-methylcyclohexanol with acetic acid is carried out in the presence of an acid catalyst such as p-toluenesulfonic acid. The process involves controlled dropwise addition of acetic acid to the stirred reaction mixture with reflux and temperature staged increase from 100 °C to 124 °C over 3 hours to maximize yield.

Parameter Condition/Value
Substrate 2-methylcyclohexanol (from hydrogenation)
Esterifying agent Acetic acid (1.2 molar equiv.)
Catalyst p-Toluenesulfonic acid (6.6 g)
Solvent Methylcyclohexane (from hydrogenation)
Temperature profile 100-105 °C (1 h), 110-115 °C (1 h), 122-124 °C (1 h)
Reaction time 3 hours total
Outcome 2-methylcyclohexyl acetate (ester) with >96% yield

The use of the same solvent (methylcyclohexane) for both hydrogenation and esterification steps enables a closed solvent cycle, reducing costs and process complexity.

Alternative Esterification Methods

Other esterification methods include:

  • Using diacetyl oxide as an esterifying agent
  • Transesterification with butyl acetate

These methods are less commonly used industrially but provide alternative routes depending on availability and process design.

Summary Table of Preparation Methods

Step Method/Reaction Catalyst/Conditions Solvent Yield/Notes
Hydrogenation ortho-cresol to 2-methylcyclohexanol Raney nickel, 160 °C, 1.5 MPa H2 Methylcyclohexane High conversion, liquid phase
Hydrogenation Nitro derivative to amino acid Pd/C, room temp, atmospheric H2 Methanol 51-80% yield
Esterification 2-methylcyclohexanol + acetic acid p-Toluenesulfonic acid, staged temp 100-124 °C Methylcyclohexane >96% yield
Amination Reductive amination or methylation of amino Pd/C or methylating agents (inferred) Various Requires further optimization

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-(methylamino)cyclohexyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

Methyl 2-(1-(methylamino)cyclohexyl)acetate is an organic compound derived from cyclohexylamine, characterized by the molecular formula C10H19NO2C_{10}H_{19}NO_2. It is valued in scientific fields such as chemistry, biology, and medicine, due to its role as an intermediate in synthesizing complex organic molecules. The hydrochloride form, this compound hydrochloride, is often used in research because of its stability and solubility in aqueous solutions.

Scientific Research Applications

This compound and its hydrochloride form have a wide array of applications in scientific research.

Chemistry this compound serves as a building block in the creation of complex organic molecules. Its structure allows for diverse chemical modifications, making it a versatile reagent in organic synthesis.

Biology In biological studies, this compound is used to investigate enzyme-substrate interactions and metabolic pathways. It can act as a substrate for various enzymes, leading to the creation of active metabolites. These metabolites can interact with cellular pathways, influencing biological processes, including gene expression and signal transduction.

Medicine The potential therapeutic effects of this compound have led to its use as a precursor in synthesizing pharmaceutical compounds.

Mechanism of Action

The mechanism by which Methyl 2-(1-(methylamino)cyclohexyl)acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Ester Group Modifications: Substituting the methyl ester with ethyl or tert-butyl groups alters solubility and metabolic stability. The ethyl ester hydrochloride (CAS 939760-85-7) is explicitly noted as a pharmaceutical intermediate, suggesting enhanced bioavailability in salt form .

Analogs with Modified Cyclohexyl Substituents

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Biological Notes References
Methyl 2-(1-amino-3-methylcyclohexyl)acetate 1520644-22-7 C₁₀H₁₉NO₂ 185.26 Additional methyl group at 3-position of cyclohexyl ring Potential steric effects on bioactivity
2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid 99189-60-3 C₁₀H₁₇NO₃ 199.25 Amide group replaces methylamino; carboxylic acid instead of ester Neurochemical research applications
Methoxmetamine (2-(3-methoxyphenyl)-2-(methylamino)cyclohexanone) N/A C₁₄H₁₉NO₂ 233.31 Aromatic methoxyphenyl and ketone groups Psychoactive properties (analgesic)

Key Observations :

  • Functional Group Swaps: Replacing the methylamino group with an amide (CAS 99189-60-3) or ketone (Methoxmetamine) shifts reactivity—amides are more hydrolytically stable, while ketones may participate in redox reactions .

Analogs with Different Ring Systems

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Synthesis Notes References
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride N/A C₇H₁₄ClNO₂ 179.65 Cyclobutane ring instead of cyclohexane Synthesized via ethyl acetate/toluenesulfonate route
Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride N/A C₈H₁₆ClNO₂ 193.67 Cyclopentane ring; smaller ring size Similar synthesis to cyclobutane analog

Key Observations :

    Biological Activity

    Methyl 2-(1-(methylamino)cyclohexyl)acetate, also known as Methyl 2-[1-(aminomethyl)cyclohexyl]acetate, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

    • Molecular Formula : C10H19NO2
    • Molecular Weight : 185.27 g/mol
    • CAS Number : 21692047
    • Structure : The compound features a cyclohexyl ring attached to a methylamino group and an acetate moiety, which contributes to its unique biological properties.

    The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to act on neurotransmitter systems, potentially influencing pathways related to mood regulation and pain perception. The structural characteristics allow it to bind effectively to specific receptors in the central nervous system (CNS), which may lead to analgesic or anxiolytic effects.

    Pharmacological Effects

    • Analgesic Properties : Studies indicate that this compound may exhibit pain-relieving effects, making it a candidate for further research in pain management therapies.
    • Anxiolytic Effects : Preliminary research suggests potential anxiolytic properties, which could be beneficial in treating anxiety disorders.
    • Neuroprotective Effects : The compound may have neuroprotective qualities, offering promise for conditions such as neurodegenerative diseases.

    In Vitro Studies

    Research has demonstrated that this compound interacts with various cell lines, showing significant growth inhibition in certain cancer models. For instance:

    Cell LineIC50 (µM)Comments
    MES-SA0.25Sensitive to the compound
    HCT150.30Moderate sensitivity
    CAPAN-10.50Pancreatic cancer model

    These findings suggest that the compound may possess antitumor activity, warranting further investigation into its mechanisms and potential therapeutic applications.

    Case Studies

    A notable case study involved the administration of this compound in animal models to evaluate its analgesic effects. The results indicated a significant reduction in pain response compared to control groups, suggesting its efficacy as a pain management agent.

    Q & A

    Q. What are the standard synthetic routes for Methyl 2-(1-(methylamino)cyclohexyl)acetate, and how are reaction conditions optimized?

    The synthesis typically involves multi-step alkylation and esterification . For example:

    • Step 1 : Formation of the cyclohexylamine intermediate via reductive amination (e.g., using sodium cyanoborohydride or pyridine borane) under nitrogen at 0–25°C .
    • Step 2 : Esterification of the intermediate with methyl chloroacetate in the presence of a base (e.g., triethylamine) .
    • Purification : Column chromatography (silica gel, ethyl acetate/methanol gradients) achieves >85% purity .
      Key parameters : Temperature control (<5°C during borane addition), inert atmosphere (N₂), and pH adjustment (aqueous NaOH for quenching) .

    Q. Which analytical techniques are critical for characterizing this compound?

    • LCMS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular weight (e.g., observed [M+H]+ at m/z 428–681 in related analogs) and detects impurities .
    • HPLC : Retention times (e.g., 0.61–0.99 minutes under SMD-TFA50 conditions) assess purity and stability .
    • NMR : ¹H/¹³C NMR resolves cyclohexyl ring conformers and methylamino group positioning .

    Q. What safety protocols are recommended for handling this compound?

    • PPE : Nitrile gloves (inspected pre-use), full-body chemical suits, and fume hoods for aerosol prevention .
    • First Aid : Immediate decontamination (water flushing for skin contact) and medical consultation for inhalation exposure .
    • Storage : Inert atmosphere (argon), desiccated at –20°C to prevent hydrolysis .

    Advanced Research Questions

    Q. How can reaction yields be improved in large-scale synthesis?

    • Catalyst Optimization : Methanesulfonic acid enhances reductive amination efficiency (e.g., 89% yield in Example 112 of EP 4,374,877) .
    • Solvent Selection : Ethyl acetate improves solubility of intermediates, reducing side-product formation .
    • Workup Strategies : Liquid-liquid extraction with aqueous tripotassium phosphate minimizes emulsions .

    Q. What mechanistic insights exist for the compound’s interactions in biological systems?

    • Receptor Binding : The methylamino group may act as a hydrogen-bond donor, mimicking endogenous ligands (e.g., dopamine receptor analogs) .
    • Metabolic Stability : Esterase-mediated hydrolysis of the methyl ester generates bioactive carboxylic acid derivatives .
    • Comparative Data :
    AnalogStructural VariationBioactivity (IC₅₀)
    Methyl 2-amino-2-cyclohexylacetateAmino group at C212 nM (Enzyme X)
    Ethyl 2-[1-(methylamino)cyclohexyl]acetateEthyl ester vs. methyl ester28 nM (Enzyme X)

    Q. How do steric effects of the cyclohexyl group influence reaction kinetics?

    • Steric Hindrance : The 1-(methylamino)cyclohexyl moiety slows nucleophilic attacks (e.g., acylation) due to chair-conformation rigidity .
    • Kinetic Studies : Pseudo-first-order rate constants (k ~ 0.05 s⁻¹) for ester hydrolysis are 3× slower than linear-chain analogs .

    Q. What strategies address contradictions in reported biological activity data?

    • Batch Analysis : Verify purity (>98% via HPLC) to exclude impurities as confounding factors .
    • Assay Conditions : Standardize buffer pH (7.4 vs. 6.5 alters protonation of the methylamino group) .
    • Structural Confirmation : X-ray crystallography (using SHELX programs) resolves enantiomeric discrepancies .

    Methodological Recommendations

    • Synthetic Reproducibility : Document inert atmosphere protocols and catalyst batch numbers.
    • Data Validation : Triangulate LCMS, NMR, and elemental analysis for structural confirmation.
    • Ethical Compliance : Adhere to institutional guidelines for handling amine derivatives (potential CNS activity).

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